molecular formula C9H3BF18NaO3 B168761 Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride CAS No. 139494-68-1

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride

Cat. No.: B168761
CAS No.: 139494-68-1
M. Wt: 534.89 g/mol
InChI Key: FRRJTMMEYJQWIY-UHFFFAOYSA-N
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Description

Sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride (CAS No. 139494-68-1) is a specialized reducing agent characterized by its hexafluoroisopropoxy ligands. Developed by Toshima et al., it is notable for its selective reduction of aldehydes in the presence of ketones and other reducible functional groups . This selectivity arises from the steric and electronic effects of the fluorinated ligands, which modulate the reactivity of the borohydride core. Its applications span asymmetric synthesis, particularly in enantioselective palladium-catalyzed alkenylation reactions, where it achieves high yields (e.g., 93:7 enantiomeric ratio) .

Properties

InChI

InChI=1S/C9H3BF18O3.Na/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRJTMMEYJQWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BF18NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648744
Record name Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139494-68-1
Record name Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride
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Preparation Methods

Synthetic Route Overview

The core synthetic strategy involves nucleophilic hydride transfer from sodium borohydride (NaBH₄) to a fluorinated alcohol derivative, resulting in the formation of the borohydride complex with hexafluoroisopropoxy groups attached to boron. This process is depicted schematically as:

NaBH₄ + Hexafluoroisopropanol derivative → Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride

This reaction is typically conducted in inert, aprotic solvents to prevent hydrolysis and ensure high yield and purity.

Reaction Conditions and Parameters

a. Choice of Solvent:

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, providing a non-protic environment conducive to borohydride stability.
  • Methanol and ethanol are generally avoided during the initial synthesis to prevent premature hydrolysis, but are used later for reactions or work-up procedures.

b. Temperature Control:

  • The reaction is usually performed at low temperatures, typically between 0°C and room temperature (20–25°C) , to control reactivity and prevent side reactions.
  • For large-scale industrial processes, temperature may be maintained at -10°C to 0°C during the addition phase.

c. Reaction Atmosphere:

  • An inert atmosphere, such as nitrogen or argon, is essential to prevent moisture or oxygen from decomposing the borohydride.

d. Reagent Ratios:

  • Stoichiometric amounts of sodium borohydride are used relative to the fluorinated alcohol derivative, often with a slight excess (1.1–1.2 equivalents) to drive the reaction to completion.

e. Reaction Time:

  • The reaction typically proceeds over 2–6 hours , with progress monitored via analytical techniques such as NMR or IR spectroscopy.

Process Steps

Step 1: Preparation of Reactants

  • Dissolve sodium borohydride in dry, inert solvent under inert atmosphere.
  • Prepare the hexafluoroisopropanol derivative, often as a chlorinated or esterified intermediate, to facilitate nucleophilic attack.

Step 2: Addition and Reaction

  • Slowly add the fluorinated alcohol derivative to the sodium borohydride solution at controlled low temperature.
  • Maintain stirring and inert atmosphere throughout the addition to prevent hydrolysis.
  • Allow the mixture to stir for several hours at room temperature or slightly elevated temperature, depending on reactivity.

Step 3: Work-up and Purification

  • Quench residual borohydride cautiously with controlled addition of water or alcohols.
  • Extract the product into an organic phase if necessary, then remove solvents under reduced pressure.
  • Purify via recrystallization or chromatography, ensuring removal of impurities and unreacted starting materials.

Data Table: Summary of Preparation Parameters

Parameter Typical Range Notes
Solvent THF, DCM Anhydrous, inert atmosphere
Temperature 0°C to 25°C To control reactivity
Reaction Time 2–6 hours Monitored via NMR/IR
Reagent Ratio 1.1–1.2 equivalents Slight excess of NaBH₄
Atmosphere Nitrogen or Argon Prevent moisture/oxygen exposure

Research Findings and Innovations

Recent patents and research articles highlight improvements in the synthesis process:

Chemical Reactions Analysis

Primary Reduction Reactions

STHB is predominantly used for the chemoselective reduction of aldehydes in the presence of ketones, esters, and other functional groups. This selectivity arises from the steric bulk of the hexafluoroisopropoxy ligands, which hinder access to larger carbonyl substrates like ketones .

Key Reaction:

Aldehyde+STHBTHFPrimary Alcohol+Borane Byproduct\text{Aldehyde}+\text{STHB}\xrightarrow{\text{THF}}\text{Primary Alcohol}+\text{Borane Byproduct}

Reaction Conditions

ParameterSpecification
SolventTetrahydrofuran (THF)
TemperatureRoom temperature (20–25°C)
Reaction Time1–4 hours (substrate-dependent)
WorkupAqueous extraction or direct isolation

Example:
Benzaldehyde reduces quantitatively to benzyl alcohol with STHB in THF within 2 hours, while acetophenone remains unaffected under identical conditions .

Functional Group Tolerance

STHB exhibits remarkable compatibility with sensitive functional groups due to its mild reducing power:

Functional GroupReactivity with STHB
KetonesNo reaction
EstersNo reaction
EpoxidesStable
NitrilesStable
Alkenes/AlkynesNo reduction

This contrasts sharply with traditional reductants like lithium aluminum hydride (LiAlH₄), which reduce esters and epoxides .

Mechanistic Insights

The mechanism involves hydride transfer to the electrophilic carbonyl carbon of aldehydes. The hexafluoroisopropoxy groups enhance boron’s Lewis acidity, polarizing the B–H bond and facilitating hydride donation. Steric hindrance from the bulky ligands prevents close approach to sterically crowded ketones .

Proposed Mechanism:

  • Hydride transfer from boron to aldehyde carbonyl.

  • Formation of alkoxide intermediate.

  • Protonation (via solvent or workup) to yield alcohol.

Comparative Analysis with Common Reductants

STHB’s selectivity is superior to conventional borohydrides:

Property / ReagentSTHBNaBH₄LiAlH₄
Aldehyde Reduction SelectiveSelectiveSelective
Ketone Reduction NoneModerateAggressive
Ester Stability FullPartialReduced
Solvent Compatibility THF, aproticAlcohols, H₂OEthers
Handling Air-stable in THFMoisture-sensitivePyrophoric

Data compiled from .

Limitations and Considerations

  • Substrate Scope: Less effective for bulky aldehydes (e.g., 2,2-dimethylpropanal) .

  • Cost: Higher expense compared to NaBH₄ due to synthetic complexity .

  • Byproduct Management: Borane residues require careful quenching to prevent side reactions.

STHB bridges the gap between traditional borohydrides and highly selective catalysts, offering unparalleled chemoselectivity for aldehyde reductions. Its utility in complex syntheses continues to expand, driven by its predictable reactivity and functional group tolerance.

Scientific Research Applications

Table 1: Chemical Identifiers

PropertyValue
IUPAC NameSodium tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-λ²-boranuide
SMILES[Na+].FC(F)(F)C(OB-OC(C(F)(F)F)C(F)(F)F)C(F)(F)F
InChI KeyFRRJTMMEYJQWIY-UHFFFAOYSA-N

Organic Synthesis

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is primarily utilized as a reducing agent in organic synthesis. Its ability to selectively reduce aldehydes to primary alcohols makes it invaluable for synthesizing various organic compounds.

Chemoselective Reductions

This compound is particularly effective in chemoselective reductions where the presence of ketones or other functional groups could complicate the reaction. The selectivity of NaBH(HFIP)₃ allows chemists to achieve desired reductions without affecting other sensitive functional groups.

Case Study: Aldehyde Reduction

In a study focusing on the reduction of various aldehydes using NaBH(HFIP)₃, researchers reported high yields of primary alcohols with minimal side reactions. The selectivity was attributed to the steric hindrance provided by the hexafluoroisopropoxy groups, which shielded ketones from reduction under similar conditions.

Preparation of Ionic Liquids

This compound has also been explored in the preparation of ionic liquids. Its weakly coordinating nature allows it to participate in forming ionic liquid systems that can be used in various applications including catalysis and extraction processes .

Environmental Applications

The compound's unique properties have led to investigations into its potential use in environmental chemistry. Its ability to reduce pollutants and facilitate the breakdown of harmful compounds presents an opportunity for developing greener chemical processes.

Table 2: Summary of Applications

Application AreaDescription
Organic SynthesisSelective reduction of aldehydes to primary alcohols
Chemoselective ReductionsHigh selectivity in reactions involving multiple functional groups
Ionic LiquidsUsed in the preparation of ionic liquid systems
Environmental ChemistryPotential applications in reducing pollutants

Comparison with Similar Compounds

Sodium Borohydride (NaBH₄)

  • Reactivity : Sodium borohydride is a general-purpose reducing agent effective for aldehydes, ketones, and some nitro compounds. Unlike its fluorinated counterpart, it lacks selectivity between aldehydes and ketones .
  • Functional Group Tolerance: NaBH₄ is compatible with protic solvents (e.g., methanol) but cannot reduce esters, amides, or carboxylic acids .
  • Safety : Less toxic than LiAlH₄ but decomposes in water, releasing hydrogen gas. Requires neutral or basic conditions for stability .
  • Applications : Widely used in pharmaceutical synthesis (e.g., reduction of cyclic anhydrides to lactones) and hydrogen storage .

Lithium Aluminum Hydride (LiAlH₄)

  • Reactivity: A stronger reducing agent capable of reducing esters, carboxylic acids, and nitriles. However, it is non-selective and incompatible with protic solvents .
  • Safety : Pyrophoric and reacts violently with water, necessitating strict anhydrous conditions .
  • Applications : Preferred for reductions requiring high reactivity, such as converting nitro groups to amines .

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride

  • Reactivity : Selectively reduces aldehydes over ketones due to steric hindrance from hexafluoroisopropoxy groups. Demonstrates superior enantioselectivity in chiral syntheses compared to NaBH₄ .
  • Functional Group Tolerance: Compatible with enones and protected amines, minimizing over-reduction in complex substrates .
  • Safety : Reacts violently with water, releasing flammable gases (GHS Category 3) .
  • Applications : Ideal for asymmetric catalysis and reactions requiring preservation of ketones or sensitive functional groups .

Comparative Data Table

Property Sodium Tris(hexafluoroisopropoxy)borohydride Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Selectivity High (aldehydes > ketones) Low None
Solvent Compatibility Anhydrous organic solvents Protic solvents (e.g., MeOH) Strictly anhydrous
Reduction Power Moderate Moderate High
Functional Group Tolerance Enones, protected amines Alcohols, amines Esters, carboxylic acids
Safety Concerns Water-reactive (flammable gas release) Moderate toxicity Pyrophoric, water-reactive
Key Applications Enantioselective synthesis General reductions High-reactivity reductions

Research Findings and Case Studies

  • Enantioselective Alkenylation : In a palladium-catalyzed reaction, sodium tris(hexafluoroisopropoxy)borohydride achieved 93:7 enantiomeric ratios, outperforming NaBH₄, which led to diastereomeric mixtures due to over-reduction .
  • Aldehyde vs. Ketone Selectivity: The fluorinated borohydride reduced aldehydes in substrates containing tetrasubstituted cyclohexenones without affecting the enone moiety, a feat unattainable with NaBH₄ or LiAlH₄ .

Biological Activity

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a specialized reducing agent with significant applications in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and potential implications in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C9H3BF18NaO3
  • Molecular Weight: 534.89 g/mol
  • CAS Number: 139494-68-1

The compound consists of a sodium ion coordinated to a borohydride moiety that is further substituted with three hexafluoroisopropoxy groups. This unique structure imparts specific reactivity and selectivity in reduction reactions.

Mechanism of Action:
this compound primarily functions as a hydride donor. It selectively reduces aldehydes to primary alcohols while leaving ketones and other functional groups largely unaffected. The mechanism involves the transfer of hydride ions to the carbonyl carbon of aldehydes, facilitating the conversion to alcohols without affecting other functional groups present in the substrate .

Reducing Agent in Organic Synthesis

The compound is extensively utilized in organic synthesis for its chemoselective reduction properties. It is particularly effective in:

  • Reduction of Aldehydes: Converts aldehydes to their corresponding primary alcohols.
  • Selectivity: Maintains the integrity of ketones and other functional groups during the reaction process.

This selectivity is crucial in synthetic pathways where multiple functional groups are present .

Case Studies and Research Findings

Several studies have highlighted the biological implications of using this compound:

Comparative Analysis with Other Reducing Agents

Property/AgentThis compoundSodium BorohydrideLithium Aluminum Hydride
SelectivityHigh for aldehydesModerateLow
Functional Group ToleranceHighModerateLow
Solvent CompatibilityTHF and aprotic solventsWater and alcoholsEther
Typical UseOrganic synthesisGeneral reductionsStrong reductions

This table illustrates that this compound offers superior selectivity for aldehyde reductions compared to other common reducing agents.

Q & A

Q. How does Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride achieve selective reduction of aldehydes over ketones?

The compound’s fluorinated ligands sterically and electronically modulate its reactivity, favoring aldehyde reduction due to their smaller steric profile compared to ketones. The electron-withdrawing hexafluoroisopropoxy groups reduce the borohydride’s nucleophilicity, enabling selective hydride transfer to less hindered carbonyl groups (e.g., aldehydes) while sparing ketones. Methanol is a compatible solvent for this reaction, as it stabilizes intermediates without decomposing the reagent .

Q. What solvents and reaction conditions are optimal for reductions using this reagent?

Methanol is commonly used due to its polarity and ability to stabilize ionic intermediates. Reactions are typically performed at room temperature (20–25°C) under inert atmospheres (e.g., nitrogen) to prevent moisture interference. For stereoselective reductions, axial/equatorial attack on cyclic ketones can be influenced by solvent polarity and reaction duration .

Q. How can researchers confirm the success of a reduction reaction using this reagent?

Analytical techniques include:

  • NMR spectroscopy : Detect disappearance of aldehyde protons (~9–10 ppm) and emergence of alcohol signals (~1–5 ppm).
  • GC-MS : Monitor retention time shifts for reduced products.
  • IR spectroscopy : Observe the loss of carbonyl stretching vibrations (~1700 cm⁻¹) .

Q. What precautions are necessary for handling and storage?

Store in a desiccator under inert gas (argon/nitrogen) to avoid hydrolysis. Use anhydrous solvents and moisture-free conditions during reactions. Personal protective equipment (gloves, goggles) is mandatory due to potential borohydride reactivity with protic solvents .

Q. How does this reagent compare to NaBH4 in reducing sensitive substrates?

Unlike NaBH4, which requires polar aprotic solvents (e.g., THF) and elevated temperatures for ketone reduction, the fluorinated borohydride operates under milder conditions (room temperature, methanol) with superior selectivity for aldehydes. This minimizes side reactions in multifunctional substrates .

Advanced Questions

Q. What mechanistic insights explain the reagent’s selectivity in complex substrates?

The hexafluoroisopropoxy ligands create a Lewis acid-like environment, polarizing carbonyl groups and enhancing hydride transfer to aldehydes. Computational studies (DFT) suggest that the transition state for aldehyde reduction is lower in energy due to reduced steric clash and favorable electrostatic interactions between fluorinated ligands and the substrate .

Q. How can over-reduction or diastereomer formation be mitigated during reactions?

Over-reduction (e.g., diol formation from enones) can be controlled by:

  • Limiting reaction time (≤30 minutes).
  • Using stoichiometric reagent amounts (1.1–1.2 equivalents).
  • Post-reduction oxidation with MnO₂ to selectively oxidize diols back to ketones .

Q. What strategies improve enantioselectivity in asymmetric reductions?

Chiral auxiliaries or catalysts (e.g., palladium complexes) can be paired with the borohydride. For example, in redox-relay Heck reactions, the reagent selectively reduces aldehydes without interfering with transition metal catalysts, enabling enantiomeric ratios up to 93:7 .

Q. How do fluorinated ligands influence the reagent’s stability and reactivity?

The strong electron-withdrawing effect of hexafluoroisopropoxy groups stabilizes the borohydride against hydrolysis while lowering its reducing power compared to NaBH4. This balance allows selective reductions in protic solvents, which typically decompose unmodified borohydrides .

Q. Can this reagent be integrated into tandem catalytic systems (e.g., hydrogenation-reduction sequences)?

Yes. In palladium-catalyzed alkenylation reactions, the borohydride reduces intermediates without deactivating the catalyst. Key considerations include:

  • Avoiding strongly acidic conditions that degrade the borohydride.
  • Sequential addition of reagents to prevent premature quenching of the catalyst .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride
Reactant of Route 2
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride

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